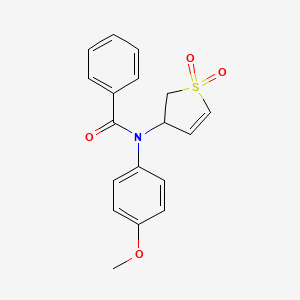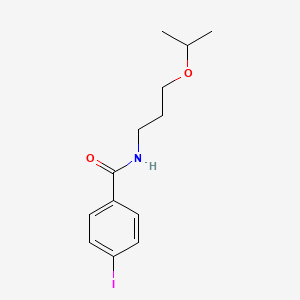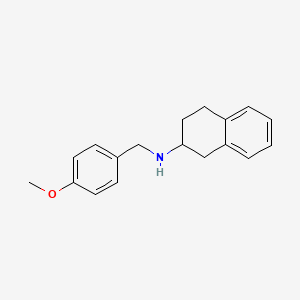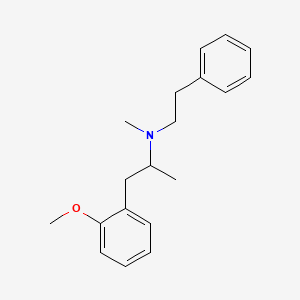![molecular formula C36H32N2O3 B5222574 N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)
N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide), commonly referred to as DMAPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of diphenylacetamides and has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism of Action
The mechanism of action of DMAPA is not fully understood. However, it has been proposed that DMAPA exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. DMAPA has been shown to inhibit the activation of NF-κB and the phosphorylation of MAPKs, leading to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in LPS-stimulated macrophages. DMAPA has also been shown to possess analgesic properties in animal models of pain. Additionally, DMAPA has been evaluated for its anti-tumor activity in various cancer cell lines, including breast cancer and lung cancer.
Advantages and Limitations for Lab Experiments
DMAPA has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. Additionally, DMAPA has been extensively studied for its biological activities, making it a promising candidate for further research. However, there are also limitations to using DMAPA in lab experiments. The mechanism of action of DMAPA is not fully understood, which may limit its potential applications. Additionally, the biological effects of DMAPA may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on DMAPA. One area of research could focus on elucidating the mechanism of action of DMAPA, which could provide insights into its potential applications in the field of medicinal chemistry. Additionally, further studies could investigate the potential anti-tumor activity of DMAPA in vivo, which could lead to the development of novel cancer therapies. Finally, future research could evaluate the safety and toxicity of DMAPA, which would be necessary for its potential development as a therapeutic agent.
Synthesis Methods
The synthesis of DMAPA involves the reaction of 4-methoxybenzaldehyde with 2,2-diphenylacetic acid in the presence of a catalyst, such as piperidine. The reaction proceeds through a condensation reaction, resulting in the formation of DMAPA as a yellow crystalline solid. The purity of the compound can be improved through recrystallization and purification methods.
Scientific Research Applications
DMAPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. DMAPA has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to possess analgesic properties in animal models of pain. Additionally, DMAPA has been evaluated for its anti-tumor activity in various cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
N-[[(2,2-diphenylacetyl)amino]-(4-methoxyphenyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O3/c1-41-31-24-22-30(23-25-31)34(37-35(39)32(26-14-6-2-7-15-26)27-16-8-3-9-17-27)38-36(40)33(28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-25,32-34H,1H3,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKRLMSYTRZCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5222497.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5222518.png)


![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)
![N-methyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5222543.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5222544.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5222553.png)
![1-(4-ethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5222562.png)

